molecular formula C9H9FO2 B13126394 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde

2-(2-Fluoro-5-methoxyphenyl)acetaldehyde

Cat. No.: B13126394
M. Wt: 168.16 g/mol
InChI Key: WGIJFDXIVWOBAL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 2-amino-5-methoxytoluene, which undergoes fluorination and subsequent oxidation to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Reactions involving the replacement of the fluorine or methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents under appropriate conditions.

Major Products:

    Oxidation: 2-(2-Fluoro-5-methoxyphenyl)acetic acid.

    Reduction: 2-(2-Fluoro-5-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the methoxy group can influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid
  • 2-(2-Fluoro-5-methoxyphenyl)ethanol
  • 2-(2-Fluoro-5-methoxyphenyl)acetone

Comparison: 2-(2-Fluoro-5-methoxyphenyl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the corresponding acid or alcohol derivatives

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9FO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3

InChI Key

WGIJFDXIVWOBAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC=O

Origin of Product

United States

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